6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Description
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-methylphenyl group at position 6 and an amine at position 4. This scaffold is part of a broader class of imidazo-thiazole derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound is referenced in supplier databases (e.g., ), indicating its relevance in medicinal chemistry research.
Properties
CAS No. |
94802-81-0 |
|---|---|
Molecular Formula |
C12H11N3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine |
InChI |
InChI=1S/C12H11N3S/c1-8-2-4-9(5-3-8)10-11(13)15-6-7-16-12(15)14-10/h2-7H,13H2,1H3 |
InChI Key |
AFUJDONHHNZAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, a highly efficient one-pot method involves the recyclization of imidazo[2,1-b][1,3,4]thiadiazoles with arylacetylenes in the presence of t-BuOK under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison
The imidazo[2,1-b]thiazole core is common among analogs, but substituents at positions 5 and 6 vary significantly:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group (electron-donating) in the target compound contrasts with nitro (4j) or sulfonyl (5) substituents, which are electron-withdrawing. This affects electronic distribution and reactivity .
- Bioisosteric Replacements : The nitrofuran group in 4i is critical for anti-TB activity, while the methylsulfonyl group in 5 enhances enzyme inhibition .
Physicochemical Properties
Melting points and spectral data for select analogs:
Key Observations :
- Melting Points : Bulky substituents (e.g., tert-butyl in 4j) slightly increase melting points compared to smaller groups (e.g., methyl in 4h) due to improved crystal packing .
- Spectral Consistency : All analogs show NH stretches near 3428 cm<sup>-1</sup>, confirming the presence of amine groups .
Key Observations :
Biological Activity
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine (CAS Number: 612503-08-9) is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a combination of imidazole and thiazole rings, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12N2S
- Molecular Weight : 244.31 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CO
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2S |
| Molecular Weight | 244.31 g/mol |
| CAS Number | 612503-08-9 |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds containing imidazole and thiazole moieties exhibit significant anticancer properties. For instance, research has shown that this compound can inhibit the proliferation of various cancer cell lines.
Case Study Findings :
- In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis.
- The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate activity against a range of bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
Another area of interest is the inhibitory effect of this compound on specific enzymes involved in disease processes.
Key Findings :
- The compound has shown potential as an inhibitor of certain kinases, which play a crucial role in cancer progression.
- Inhibition assays reveal IC50 values in the low micromolar range, indicating promising therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
